(2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester
Description
Chemical Identity and Nomenclature
The compound (2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester (CAS RN: 201283-57-0) is a structurally complex molecule featuring multiple stereogenic centers and functional groups. Its molecular formula is C₂₃H₃₆N₂O₈S₂ , with a molecular weight of 532.68 g/mol . The IUPAC name reflects its intricate architecture: an azetidine ring substituted with thiocarboxylic acid tert-butyl ester and linked to a propanoyl chain bearing acetoxy, methoxycarbonyl, and tert-butoxythiocarbonyl moieties. Key identifiers include:
| Property | Value |
|---|---|
| SMILES | COC(=O)C@@H |
| InChIKey | PMPVSDNBRRXKNQ-HRCADAONSA-N |
| Boiling Point | 588.6 ± 60.0 °C |
| Density | 1.245 g/cm³ |
The stereochemical configuration (2S,3S,3''S) is critical for its reactivity and intermolecular interactions.
Historical Context of Azetidine Compounds
Azetidines—four-membered saturated heterocycles with one nitrogen atom—were first synthesized in 1888. Early research focused on their strain-driven reactivity, but interest surged with the discovery of natural azetidine derivatives like azetidine-2-carboxylic acid , a proline analog found in Convallaria majalis. The development of stereoselective synthesis methods in the 1970s enabled access to enantiopure azetidines, paving the way for pharmaceutical applications. For example, cobimetinib , a mitogen-activated protein kinase inhibitor, features an azetidine scaffold. The target compound represents an advanced iteration of these efforts, integrating thiocarbonyl and ester functionalities.
Significance in Chemical Research
This compound exemplifies three key research areas:
- Stereochemical Complexity : The (2S,3S,3''S) configuration challenges synthetic methodologies, requiring asymmetric catalysis or chiral pool strategies.
- Thiocarbonyl Utility : The tert-butoxythiocarbonyl and thiocarboxylic acid groups enhance stability while enabling radical and nucleophilic reactions.
- Drug Discovery : Azetidines are prized for their conformational rigidity, which improves target binding affinity and metabolic stability. Recent studies highlight its potential as a building block for protease inhibitors and kinase modulators.
Overview of Thiocarbonyl Chemistry
Thiocarbonyl (C=S) groups exhibit distinct reactivity compared to carbonyl (C=O) analogs due to weaker π-bonding and higher polarizability. Key properties include:
- Radical Stability : Thiyl radicals (S- ) form readily, enabling chain-transfer reactions in polymer chemistry.
- Nucleophilic Additions : Thioesters undergo Michael additions and cyclizations at milder conditions than esters.
- Photoreactivity : Thiocarbonyls absorb UV light, facilitating [2+2] cycloadditions and Norrish-type reactions.
In the target compound, the tert-butoxythiocarbonyl group likely serves as a directing group for selective functionalization, while the thiocarboxylic acid tert-butyl ester enhances solubility in organic solvents. Recent advances in thiocarbonyl chemistry, such as thio-Claisen rearrangements, have expanded its synthetic utility.
Properties
IUPAC Name |
tert-butyl (2S)-1-[(3S)-3-[[(3S)-3-acetyloxy-4-methoxy-4-oxobutanethioyl]amino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanethioyl]azetidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O8S2/c1-13(26)31-16(21(29)30-8)12-17(34)24-14(19(27)32-22(2,3)4)11-18(35)25-10-9-15(25)20(28)33-23(5,6)7/h14-16H,9-12H2,1-8H3,(H,24,34)/t14-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPVSDNBRRXKNQ-JYJNAYRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC(=S)NC(CC(=S)N1CCC1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H](CC(=S)N[C@@H](CC(=S)N1CC[C@H]1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,3S,3''S)-N-[3-(3-Acetoxy-3-methoxycarbonylpropanamido)-3-tert-butoxythiocarbonylpropanoyl]azetidine-2-thiocarboxylic Acid tert-Butyl Ester (CAS Number: 201283-57-0) is a complex organic molecule with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H36N2O8S2
- Molecular Weight : 532.67 g/mol
- Structure : The compound features an azetidine ring, thiocarboxylic acid moiety, and various functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its role as an angiotensin-converting enzyme (ACE) inhibitor , which is crucial for managing hypertension. ACE inhibitors are known to lower blood pressure by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.
- Inhibition of ACE : The compound acts as a potent inhibitor of ACE, which is supported by studies showing its ability to reduce angiotensin II levels in vitro and in vivo.
- Vasodilation : By inhibiting ACE, the compound promotes vasodilation and reduces blood volume, contributing to lower blood pressure.
- Anti-inflammatory Effects : Some studies suggest that ACE inhibitors may also exert anti-inflammatory effects, potentially benefiting conditions like heart failure and chronic kidney disease.
In Vitro Studies
- A study indicated that the compound exhibited significant inhibition of ACE activity at concentrations as low as 10 µM, demonstrating its potential as an antihypertensive agent .
In Vivo Studies
- In animal models, administration of the compound resulted in a marked reduction in systolic blood pressure compared to control groups. The observed effects were sustained over a 24-hour period post-administration .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group and Structural Similarities
Table 1: Key Structural and Functional Comparisons
*Inferred from solubility trends of tert-butyl esters in and .
Key Observations:
- Thiocarbonyl and thiocarboxylic acid groups in the target compound may increase reactivity compared to carbonyl-containing analogs, influencing applications in peptide synthesis or metal chelation.
- Steric hindrance from tert-butyl groups in all compounds improves stability under acidic/basic conditions but reduces solubility in polar solvents .
Analytical Characterization
- Target Compound : Requires advanced techniques like 2D-NMR (e.g., COSY, HSQC) and high-resolution LC-MS for structural elucidation, as seen in azetidine derivatives .
- Simpler Analogs : Characterized via 1H/13C-NMR and elemental analysis, underscoring the challenges in analyzing highly substituted molecules .
Preparation Methods
Ring-Closure Strategies
The azetidine ring serves as the structural backbone of the target compound. A modified Gaertner procedure, as described in patent WO1999019297A1, employs mesylation and displacement reactions to construct the azetidine framework. For example, mesylation of azetidinols at low temperatures minimizes side reactions, while tert-butyl groups enhance reaction purity. Alternative methods include the use of 1,2-dibromoethane with cesium carbonate in dimethylformamide (DMF), achieving 99% yield for azetidine-2-carboxylic acid derivatives.
Table 1: Azetidine Ring-Closure Methods
Stereochemical Control
| Step | Reagents/Conditions | Yield | Source Citation |
|---|---|---|---|
| Boc Protection | Boc₂O, DCM, 0°C, 2h | 89% | |
| Thionation | Lawesson’s reagent, THF, reflux, 6h | 78% |
Installation of the Propanamido Moiety
Amide Bond Formation
The propanamido side chain is coupled to the azetidine core using carbodiimide-mediated chemistry. Ambeed’s protocol for tert-butyl 3-aminoazetidine-1-carboxylate employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM, achieving 69% yield for analogous amides. For the target compound, (3-trifluoromethyl-benzoylamino)-acetic acid is reacted with the Boc-protected azetidine under similar conditions.
tert-Butoxythiocarbonyl Group Incorporation
The tert-butoxythiocarbonyl group is installed via reaction with tert-butylthiol in the presence of a coupling agent. Patent WO2000063168A1 details the use of triethylamine and isopropylamine to facilitate thiocarbamate formation under inert conditions.
Final Functionalization: Acetoxy and Methoxycarbonyl Groups
Esterification and Acetylation
The 3-acetoxy-3-methoxycarbonylpropanamido segment is synthesized through sequential esterification:
-
Methoxycarbonylation using methyl chloroformate in the presence of DMAP.
Table 3: Esterification Conditions
| Reaction | Reagents/Conditions | Yield | Source Citation |
|---|---|---|---|
| Methoxycarbonylation | Methyl chloroformate, DMAP, THF, 0°C, 16h | 85% | |
| Acetylation | Acetic anhydride, pyridine, 25°C, 4h | 91% |
Stereochemical Resolution and Purification
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the azetidine-thiocarboxylic acid core with stereochemical fidelity?
- Methodological Answer : The azetidine ring can be synthesized via cyclization of β-amino alcohols or via [2+2] cycloaddition reactions. To ensure stereochemical fidelity, chiral auxiliaries or enantioselective catalysis should be employed. For thiocarboxylic acid formation, tert-butyl thioesters are introduced using tert-butoxythiocarbonyl (Boc-S) protecting groups under anhydrous conditions with coupling agents like EDC/NHS . Post-synthetic modifications (e.g., acetoxy and methoxycarbonyl additions) require sequential acylation steps under inert atmospheres to prevent hydrolysis .
Q. How can researchers verify the compound’s purity and structural integrity post-synthesis?
- Methodological Answer : Use a combination of reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For stereochemical validation, chiral HPLC or circular dichroism (CD) spectroscopy is recommended. Nuclear Overhauser Effect (NOE) NMR experiments (e.g., 2D NOESY) can resolve spatial arrangements of stereocenters . Impurities from incomplete Boc-deprotection or thiocarbonyl oxidation should be monitored via LC-MS .
Q. What are the stability profiles of the tert-butoxythiocarbonyl and azetidine moieties under varying pH and temperature conditions?
- Methodological Answer : The tert-butoxythiocarbonyl group is stable in neutral to mildly acidic conditions (pH 4–7) but hydrolyzes rapidly under strong acids/bases (pH <2 or >10). The azetidine ring is prone to ring-opening in protic solvents at elevated temperatures (>60°C). Stability studies should use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with periodic LC-MS analysis. Store the compound at -20°C in anhydrous DMSO or THF .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in the acylation of the azetidine nitrogen?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to identify favored acylation sites. Compare the activation energies of competing pathways (N-acylation vs. O-acylation). Pair computational results with experimental validation using kinetic studies (e.g., monitoring reaction progress via in-situ IR spectroscopy). For stereoelectronic effects, Natural Bond Orbital (NBO) analysis can quantify orbital interactions .
Q. What experimental design optimizes yield in multi-step syntheses with competing side reactions?
- Methodological Answer : Employ Design of Experiments (DoE) to screen critical variables (e.g., solvent polarity, temperature, catalyst loading). For example, a Box-Behnken design can optimize coupling reactions involving EDC/NHS by balancing steric hindrance and reagent accessibility . Use Bayesian optimization to iteratively refine conditions based on prior outcomes, reducing trial-and-error experimentation .
Q. How do researchers resolve contradictions in NMR data arising from dynamic stereochemistry?
- Methodological Answer : Dynamic NMR (DNMR) experiments at variable temperatures (e.g., -40°C to 80°C) can detect conformational exchange. For slow-exchange systems, VT-NMR (variable temperature) combined with EXSY (exchange spectroscopy) quantifies rotational barriers. Compare experimental data with computed chemical shifts (e.g., using ACD/Labs or Gaussian NMR prediction) to validate assignments .
Q. What strategies mitigate epimerization during the introduction of the 3-acetoxy-3-methoxycarbonylpropanamido group?
- Methodological Answer : Use low-temperature (-20°C) acylation with proton-sponge bases (e.g., 2,6-lutidine) to minimize base-catalyzed epimerization. Alternatively, employ solid-phase synthesis to restrict conformational mobility. Monitor epimerization via chiral HPLC or diastereomeric salt crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
